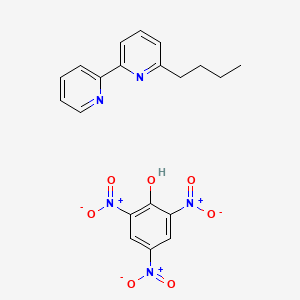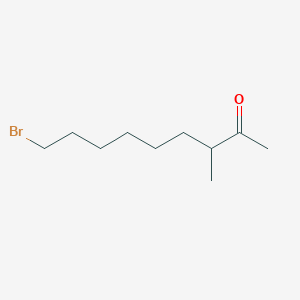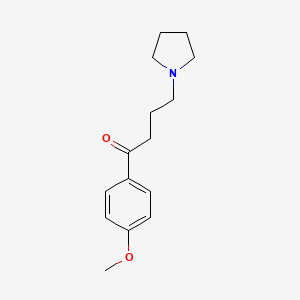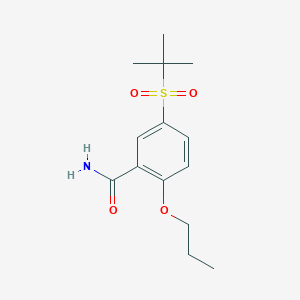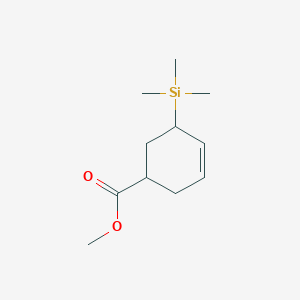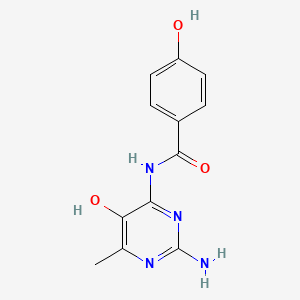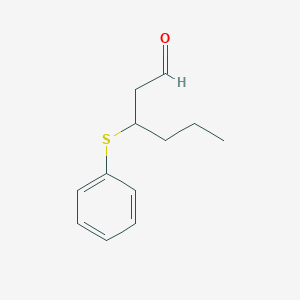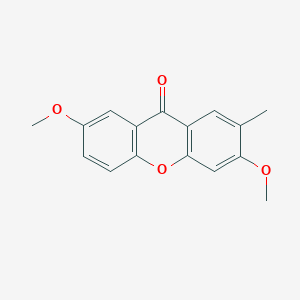![molecular formula C10H13N3 B14586564 (2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine CAS No. 61268-03-9](/img/structure/B14586564.png)
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine is a complex organic compound characterized by its unique aziridine ring structure. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the phenyldiazenyl group adds further complexity and potential for diverse chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine typically involves the reaction of appropriate aziridine precursors with diazonium salts. One common method includes the reaction of 2,3-dimethylaziridine with a diazonium salt derived from aniline under controlled temperature and pH conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common due to the presence of the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce primary or secondary amines.
科学研究应用
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyldiazenyl group may also contribute to the compound’s bioactivity by participating in electron transfer reactions.
相似化合物的比较
Similar Compounds
Aziridine: The parent compound with a simpler structure.
N-Phenylaziridine: Similar structure but lacks the dimethyl groups.
Diaziridine: Contains two nitrogen atoms in the ring.
Uniqueness
(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine is unique due to the combination of the aziridine ring with the phenyldiazenyl group, which imparts distinct chemical reactivity and potential bioactivity. The stereochemistry (2R,3S) further adds to its uniqueness, influencing its interactions with other molecules.
属性
CAS 编号 |
61268-03-9 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.23 g/mol |
IUPAC 名称 |
[(2R,3S)-2,3-dimethylaziridin-1-yl]-phenyldiazene |
InChI |
InChI=1S/C10H13N3/c1-8-9(2)13(8)12-11-10-6-4-3-5-7-10/h3-9H,1-2H3/t8-,9+,13? |
InChI 键 |
LOHRJHDQPYBUNV-PHXKMMTBSA-N |
手性 SMILES |
C[C@@H]1[C@@H](N1N=NC2=CC=CC=C2)C |
规范 SMILES |
CC1C(N1N=NC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


